(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound “(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . They have potent biological applications and show similar chemical and physical properties to pyridine and pyrimidine .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of sulfur and nitrogen in the ring . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, free thiazole is a light-yellow liquid with an odor similar to pyridine .Mechanism of Action
While the specific mechanism of action for “(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not available, benzothiazole derivatives have been shown to disrupt the GTPase activity and dynamic assembly of FtsZ, thus inhibiting bacterial cell division and causing bacterial cell death .
Safety and Hazards
While specific safety and hazard information for “(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not available, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
Future Directions
Benzothiazole derivatives are of great interest for researchers due to their high biological and pharmacological activity . Modern trends in synthesizing biologically active and industrially demanded compounds based on the C-2-substituted benzothiazole derivatives are being developed . These developments may be useful for creating new drugs and materials and new synthetic approaches and patterns of reactivity .
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-17-9-4-3-8(19-2)7-11(9)21-14(17)16-13(18)10-5-6-12(15)20-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWGOCDKPRFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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